(2S,4R)-4-(4-(tert-Butyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS No.: 1049744-82-2
Cat. No.: VC3838250
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049744-82-2 |
|---|---|
| Molecular Formula | C16H24ClNO2 |
| Molecular Weight | 297.82 g/mol |
| IUPAC Name | (2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C16H23NO2.ClH/c1-16(2,3)13-6-4-11(5-7-13)8-12-9-14(15(18)19)17-10-12;/h4-7,12,14,17H,8-10H2,1-3H3,(H,18,19);1H/t12-,14+;/m1./s1 |
| Standard InChI Key | DEJUXLQPDAOUGA-OJMBIDBESA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)C[C@@H]2C[C@H](NC2)C(=O)O.Cl |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CC2CC(NC2)C(=O)O.Cl |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CC2CC(NC2)C(=O)O.Cl |
Introduction
(2S,4R)-4-(4-(tert-Butyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. It is characterized by its specific stereochemistry, with the (2S,4R) configuration indicating the spatial arrangement of atoms in the molecule. This compound is of interest in various fields, including pharmaceutical research and organic synthesis.
Synthesis and Preparation
The synthesis of (2S,4R)-4-(4-(tert-Butyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves several steps, starting from chiral pyrrolidine precursors. The process may include alkylation reactions to introduce the benzyl group, followed by acidification to form the carboxylic acid, and finally conversion to the hydrochloride salt.
Availability and Handling
(2S,4R)-4-(4-(tert-Butyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is available from specialized chemical suppliers, often for research purposes. Handling requires standard laboratory precautions, including the use of protective equipment and adherence to safety protocols.
Note:
Due to the limited availability of specific information on (2S,4R)-4-(4-(tert-Butyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride in the provided search results, this article synthesizes general knowledge about similar compounds and their properties. For detailed research findings, consulting specialized chemical databases or scientific journals is recommended.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume